L-Ethylphenidate

説明

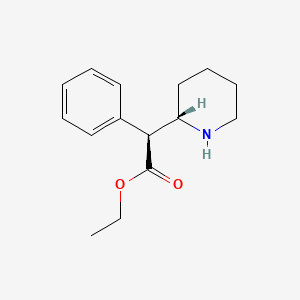

L-Ethylphenidate (l-EPH) is a transesterification metabolite formed when ethanol interacts with racemic methylphenidate (dl-MPH), a psychostimulant used to treat ADHD. Unlike its pharmacologically active d-isomer counterpart (d-MPH), l-EPH is primarily inactive at therapeutic doses . Its formation is mediated by carboxylesterase 1 (CES1), which enantioselectively transesterifies the inactive l-MPH isomer in the presence of ethanol . Plasma concentrations of l-EPH frequently exceed 1 ng/ml in humans under co-administration of dl-MPH and ethanol, though its pharmacological contribution remains minimal .

特性

CAS番号 |

852020-43-0 |

|---|---|

分子式 |

C15H21NO2 |

分子量 |

247.33 g/mol |

IUPAC名 |

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1 |

InChIキー |

AIVSIRYZIBXTMM-KBPBESRZSA-N |

異性体SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

L-Ethylphenidate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

L-Ethylphenidate has several scientific research applications, including:

作用機序

L-Ethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is primarily mediated through its binding to the dopamine and norepinephrine transporters, blocking their function and prolonging the action of these neurotransmitters . The increased levels of norepinephrine and dopamine enhance cognitive function, attention, and alertness, making it effective in treating conditions like ADHD .

類似化合物との比較

D-Ethylphenidate (d-EPH)

- Pharmacological Activity : Unlike l-EPH, d-EPH exhibits stimulant properties but is detected only in trace amounts (pg/ml range) in plasma, rarely exceeding 10% of l-EPH concentrations .

- Metabolic Formation: Both ethylphenidate isomers arise from ethanol-MPH interactions, but d-EPH formation is negligible due to CES1’s preference for l-MPH as a substrate .

- Clinical Relevance : The low abundance of d-EPH limits its role in therapeutic or adverse effects, though its presence underscores the enantioselectivity of CES1 .

Racemic Methylphenidate (dl-MPH)

- Metabolic Interaction: Ethanol co-administration elevates plasma d-MPH concentrations by 25–40% due to competitive inhibition of CES1 by l-MPH, which is diverted to form l-EPH .

- Subjective Effects: Ethanol potentiates dl-MPH’s stimulant effects, particularly in women, who report stronger subjective responses despite lower d-MPH bioavailability .

Dexmethylphenidate (d-MPH)

- Metabolic Stability: Pure d-MPH lacks l-MPH, eliminating competitive CES1 inhibition.

- Delayed Subjective Effects: Ethanol-induced potentiation of d-MPH’s subjective effects (e.g., euphoria) occurs later than with dl-MPH, suggesting distinct pharmacokinetic pathways .

- Gender Differences: Men exhibit faster d-MPH absorption (Tmax 1.1 hours earlier) and higher partial AUC0.5–2h values compared to women when d-MPH is combined with ethanol .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Parameters of L-Ethylphenidate and Comparators

Notes:

- Gender Differences : Women exhibit lower d-MPH bioavailability but report stronger subjective effects, suggesting pharmacodynamic sex dimorphisms .

Analytical and Clinical Implications

- Detection Methods : Chiral LC-MS/MS and SFC-MS/MS are critical for distinguishing ethylphenidate isomers and MPH metabolites in biological matrices .

- Stability : l-EPH and d-EPH degrade over time, necessitating prompt analysis for forensic or clinical purposes .

- Therapeutic Monitoring : CES1 polymorphisms (e.g., poor metabolizers) may require individualized dosing to avoid toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。